molecular formula C14H14ClNO3 B5841320 N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B5841320
M. Wt: 279.72 g/mol
InChI Key: XKBVXVAMFHKMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the carboxamide group can yield the corresponding amine .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the formation of pro-inflammatory leukotrienes . This inhibition can lead to reduced inflammation and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-8-6-11(9(2)19-8)14(17)16-12-7-10(15)4-5-13(12)18-3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBVXVAMFHKMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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